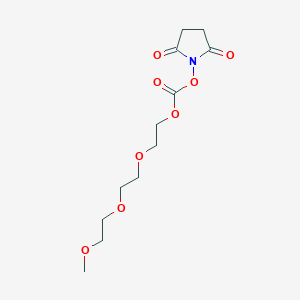
m-PEG3-succinimidyl carbonate
Overview
Description
m-PEG3-succinimidyl carbonate is a polyethylene glycol-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is a derivative of polyethylene glycol that has been modified with a succinimidyl carbonate group, making it a valuable tool in various fields of research, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
mPEG3-SC is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of mPEG3-SC are therefore the proteins that these ligands bind to.
Mode of Action
mPEG3-SC, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs . PROTACs work by bringing the target protein and the E3 ubiquitin ligase into close proximity . This allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . The result is the selective degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of mPEG3-SC is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, mPEG3-SC can achieve the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, mpeg3-sc is likely to have good water solubility and compatibility , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of mPEG3-SC is the selective degradation of target proteins . By bringing the target protein and an E3 ubiquitin ligase into close proximity, mPEG3-SC allows the target protein to be ubiquitinated and subsequently degraded by the proteasome . This can have various effects at the molecular and cellular level, depending on the specific target protein involved.
Action Environment
The action of mPEG3-SC, like that of other PROTACs, takes place within the cell . Environmental factors that could influence its action include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as the overall state of the ubiquitin-proteasome system
Biochemical Analysis
Biochemical Properties
m-PEG3-succinimidyl carbonate plays a significant role in biochemical reactions. It reacts with succinimidyl carbonate and amine groups . This reaction is crucial in the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
As a PROTAC linker, it is expected to influence cell function by selectively degrading target proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of m-PEG3-succinimidyl carbonate involves the activation of polyethylene glycol with commercially available succinimidyl carbonate. The process typically includes dissolving polyethylene glycol or monomethoxypolyethylene glycol in dry dioxane, followed by the addition of N-succinimidyl chloroformate or N,N’-disuccinimidyl carbonate dissolved in dry acetone. The reaction is catalyzed by 4-dimethylaminopyridine and proceeds at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
m-PEG3-succinimidyl carbonate primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group is highly reactive towards nucleophiles, making it suitable for conjugation with various biomolecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, thiols, and hydroxyl groups. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the biomolecules involved.
Major Products Formed
The major products formed from reactions with this compound are conjugates of polyethylene glycol with the target biomolecules. These conjugates are often used in the synthesis of PROTACs, which are designed to selectively degrade target proteins .
Scientific Research Applications
m-PEG3-succinimidyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used for the conjugation of polyethylene glycol to proteins and peptides, enhancing their solubility and stability.
Medicine: this compound is employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: It is used in the production of bioconjugates for various industrial applications, including diagnostics and biotechnology
Comparison with Similar Compounds
m-PEG3-succinimidyl carbonate is unique due to its specific design for the synthesis of PROTACs. Similar compounds include other polyethylene glycol-based linkers, such as:
- m-PEG4-succinimidyl carbonate
- m-PEG2-succinimidyl carbonate
- m-PEG5-succinimidyl carbonate
These compounds share similar properties but differ in the length of the polyethylene glycol chain, which can affect their solubility, reactivity, and suitability for specific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAHGNZBWSEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

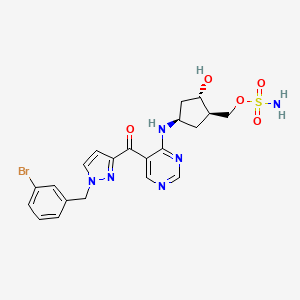
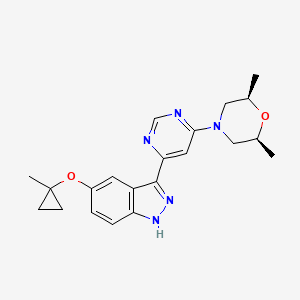

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)
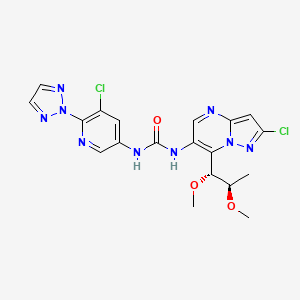
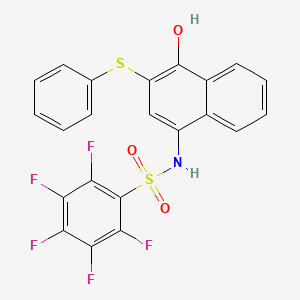
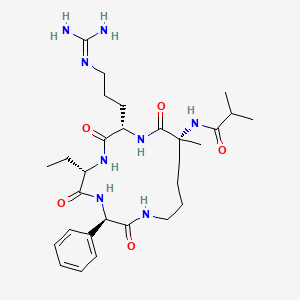
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
